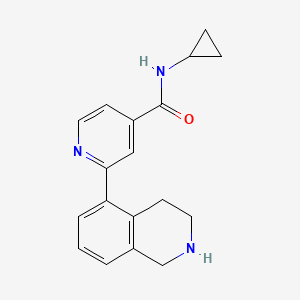![molecular formula C21H28N2O3 B5494911 N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a selective antagonist of the cannabinoid CB1 receptor, but further research has revealed its potential in other areas as well.
Mécanisme D'action
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activation of this receptor, it can modulate the activity of the endocannabinoid system, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide can have a variety of effects on the body, depending on the specific physiological system being targeted. For example, it has been shown to reduce pain and inflammation in animal models, and to improve motor function in Parkinson's disease patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its selectivity for the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. However, its relatively low potency and short half-life may limit its usefulness in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, including:
1. Further exploration of its potential therapeutic applications in pain management, addiction treatment, and neurological disorders.
2. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of more potent and longer-lasting analogs of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide.
4. Study of its interactions with other drugs and compounds, to better understand its potential for drug interactions and side effects.
5. Investigation of its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Overall, N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with morpholine to form an intermediate. This intermediate is then reacted with N-isopropylamine and propanoyl chloride to yield the final product.
Applications De Recherche Scientifique
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Some of the areas where it has shown promise include pain management, addiction treatment, and neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-15(2)22-21(24)8-9-23-10-11-26-20(14-23)18-5-4-17-13-19(25-3)7-6-16(17)12-18/h4-7,12-13,15,20H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPMQCKNCTDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
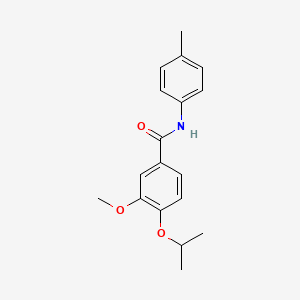
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
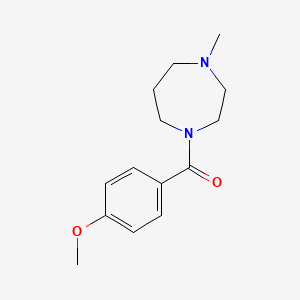

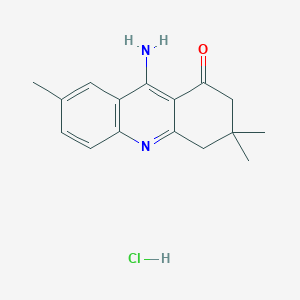
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
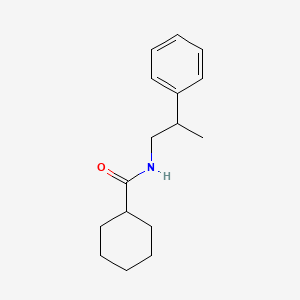
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
